molecular formula C44H42N2O15 B050584 Sodium benzofuran isophthalate CAS No. 124549-08-2

Sodium benzofuran isophthalate

Cat. No.: B050584
CAS No.: 124549-08-2
M. Wt: 838.8 g/mol
InChI Key: UGJCNRLBGKEGEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium-binding benzofuran isophthalate is a member of 1-benzofurans and a phthalate. It has a role as a fluorochrome.

Biological Activity

Sodium benzofuran isophthalate, often referred to as sodium-binding benzofuran isophthalate (SBFI), is a fluorescent probe widely used in biological research to measure intracellular sodium concentrations. This compound has garnered attention due to its significant role in various physiological and pathological processes, particularly in cardiac function and cellular signaling.

SBFI is characterized by its ability to selectively bind sodium ions (Na+^+), allowing for the quantification of intracellular sodium levels through fluorescence microscopy. The mechanism involves the ratiometric measurement of fluorescence intensity changes in response to varying Na+^+ concentrations, which provides insights into sodium dynamics within cells.

Biological Significance

  • Cardiac Function : SBFI has been instrumental in studying sodium homeostasis in cardiac myocytes. Research indicates that elevated intracellular sodium concentrations can significantly impact cardiac contractility and electrical activity. For instance, studies have shown that heart failure (HF) leads to increased resting intracellular sodium levels, which can exacerbate contractile dysfunction by altering calcium handling through the Na+^+/Ca2+^{2+} exchanger (NCX) .
  • Cellular Apoptosis : Recent investigations into benzofuran derivatives, including SBFI, have revealed their potential apoptotic effects on cancer cells. For example, certain benzofuran compounds have been shown to induce apoptosis in human leukemia cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial function . This suggests that SBFI derivatives may play a role in cancer therapeutics by modulating sodium levels that influence cell survival pathways.
  • Antimicrobial Activity : Benzofuran derivatives exhibit a range of biological activities, including antimicrobial properties. SBFI's structural framework has been linked to various pharmacological effects, making it a candidate for developing new antimicrobial agents . The ability to manipulate sodium ion dynamics may enhance the efficacy of these compounds against pathogens.

Table 1: Key Research Findings on SBFI

Study ReferenceFocus AreaKey Findings
Cardiac Sodium DynamicsDemonstrated increased intracellular Na+^+ in HF models using SBFI, affecting contractility.
Myocyte FunctionalityShowed that elevated [Na+^+]i_i contributes to impaired calcium handling in HF.
Apoptosis InductionFound that benzofuran derivatives induce apoptosis via ROS generation in leukemia cells.
Sodium Storage in Cardiac TissueUtilized SBFI to characterize Na+^+ storage dynamics during myocardial infarction.
Antimicrobial ActivityHighlighted the potential of benzofuran derivatives as antimicrobial agents with low toxicity.

Properties

IUPAC Name

4-[6-[13-[2-(2,4-dicarboxyphenyl)-5-methoxy-1-benzofuran-6-yl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-5-methoxy-1-benzofuran-2-yl]benzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H42N2O15/c1-55-39-21-27-19-37(29-5-3-25(41(47)48)17-31(29)43(51)52)60-35(27)23-33(39)45-7-11-57-12-8-46(10-14-59-16-15-58-13-9-45)34-24-36-28(22-40(34)56-2)20-38(61-36)30-6-4-26(42(49)50)18-32(30)44(53)54/h3-6,17-24H,7-16H2,1-2H3,(H,47,48)(H,49,50)(H,51,52)(H,53,54)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJCNRLBGKEGEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(O2)C3=C(C=C(C=C3)C(=O)O)C(=O)O)N4CCOCCN(CCOCCOCC4)C5=C(C=C6C=C(OC6=C5)C7=C(C=C(C=C7)C(=O)O)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H42N2O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101104187
Record name 4,4′-[1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diylbis(5-methoxy-6,2-benzofurandiyl)]bis[1,3-benzenedicarboxylic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101104187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

838.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124549-08-2
Record name 4,4′-[1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diylbis(5-methoxy-6,2-benzofurandiyl)]bis[1,3-benzenedicarboxylic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124549-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sodium-binding benzofuran isophthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124549082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4′-[1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diylbis(5-methoxy-6,2-benzofurandiyl)]bis[1,3-benzenedicarboxylic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101104187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium benzofuran isophthalate
Reactant of Route 2
Reactant of Route 2
Sodium benzofuran isophthalate
Reactant of Route 3
Sodium benzofuran isophthalate
Reactant of Route 4
Sodium benzofuran isophthalate
Reactant of Route 5
Sodium benzofuran isophthalate
Reactant of Route 6
Sodium benzofuran isophthalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.